molecular formula C23H36N6S B3181273 D-I03

D-I03

Cat. No.: B3181273
M. Wt: 428.6 g/mol
InChI Key: UXDGHRWOHOPKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-I03 is a selective inhibitor of RAD52, a protein involved in the homologous recombination pathway crucial for maintaining genome integrity. This compound has shown significant potential in targeting BRCA1 and BRCA2 deficient cells, making it a promising candidate for cancer therapy .

Preparation Methods

The preparation of D-I03 involves several synthetic routes and reaction conditions. One method includes the use of a fluorescence-quenching assay for single-stranded DNA annealing activity of RAD52. The compound is synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .

Chemical Reactions Analysis

D-I03 specifically inhibits RAD52-dependent single-chain annealing and D-loop formation. The compound undergoes reactions that inhibit the growth of BRCA1 and BRCA2 deficient cells and the formation of damage-induced RAD52 foci. Common reagents used in these reactions include Cisplatin, which induces RAD51 foci . The major products formed from these reactions are the inhibited RAD52 foci and suppressed growth of deficient cells .

Scientific Research Applications

D-I03 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA repair and homologous recombination. In biology, it helps in understanding the role of RAD52 in genome integrity. In medicine, this compound is being explored as a potential cancer therapy, especially for targeting BRCA1 and BRCA2 deficient cells. The compound is also used in industrial research for developing novel cancer therapies and as a probe to study DNA repair mechanisms .

Mechanism of Action

D-I03 exerts its effects by selectively inhibiting RAD52-dependent single-chain annealing and D-loop formation. The molecular targets of this compound are the RAD52 protein and its associated pathways. By inhibiting RAD52, this compound disrupts the homologous recombination pathway, leading to the suppression of growth in BRCA1 and BRCA2 deficient cells .

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6S/c1-5-27(6-2)11-10-24-23(30)25-19-8-9-21-20(17-19)18(4)16-22(26-21)29-14-12-28(7-3)13-15-29/h8-9,16-17H,5-7,10-15H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDGHRWOHOPKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=S)NCCN(CC)CC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.